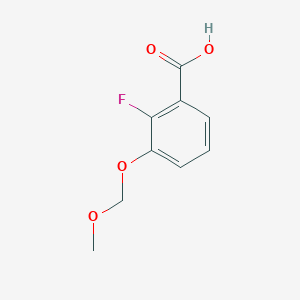

2-fluoro-3-(methoxymethoxy)benzoic Acid

説明

Significance of Benzoic Acid Scaffolds in Advanced Molecular Design

The benzoic acid moiety is a foundational scaffold in organic chemistry, serving as a versatile building block for the synthesis of a wide array of complex molecules. nih.govresearchgate.net Its prevalence stems from the dual reactivity of the aromatic ring and the carboxylic acid group. This structure is present in numerous natural products and is a key component in the design of pharmaceuticals, agrochemicals, and materials. researchgate.net In medicinal chemistry, the benzoic acid scaffold is utilized to construct drugs with diverse therapeutic applications, including diuretics like furosemide (B1674285) and analgesics. researchgate.net The ability of the carboxylic acid to participate in hydrogen bonding and salt formation is critical for modulating the pharmacokinetic properties of drug candidates. Researchers frequently employ the benzoic acid framework as a starting point for creating libraries of compounds for biological screening, leveraging its structural rigidity and well-understood reactivity to explore chemical space efficiently. tandfonline.comnih.gov

The Strategic Role of Fluorine in Modulating Electronic and Steric Properties of Aromatic Systems

The introduction of fluorine into aromatic systems is a widely adopted strategy in modern molecular design, particularly in the pharmaceutical and materials science sectors. numberanalytics.com Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring profoundly alters the molecule's electronic properties. numberanalytics.comresearchgate.net This strong electron-withdrawing effect can significantly influence the acidity of nearby functional groups, such as the carboxylic acid in a benzoic acid derivative. u-tokyo.ac.jp

Furthermore, fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. encyclopedia.pub This is a crucial consideration in drug development, as it can lead to improved bioavailability and a longer half-life. The substitution of hydrogen with fluorine can also increase a compound's lipophilicity, which can facilitate its passage through cellular membranes. nih.gov These combined effects make fluorinated aromatics highly valuable in the creation of more effective and durable chemical entities. numberanalytics.com

Utility of the Methoxymethoxy Group as a Protecting Group and its Influence on Reactivity

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl (-OH) functions, including those on phenols and carboxylic acids. total-synthesis.comadichemistry.com It is valued for its stability across a broad range of reaction conditions, including exposure to bases, nucleophiles, and various oxidizing and reducing agents. adichemistry.comchemistrytalk.org

The MOM group is typically introduced by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org It forms a methoxymethyl ether, which is an acetal (B89532). adichemistry.com This acetal structure is stable under neutral and basic conditions but can be readily cleaved (deprotected) under acidic conditions, often using a dilute acid like hydrochloric acid in an alcohol solvent, to regenerate the original hydroxyl group. total-synthesis.comadichemistry.com This reliable protection-deprotection protocol makes the MOM group an indispensable tool for managing reactivity in complex synthetic sequences.

Table 1: Methoxymethoxy (MOM) Group Protection and Deprotection

| Process | Typical Reagents | General Conditions | Key Feature |

|---|---|---|---|

| Protection | Chloromethyl methyl ether (MOMCl), N,N-diisopropylethylamine (DIPEA) | Anhydrous solvent (e.g., Dichloromethane) | Forms a stable acetal |

| Deprotection | Hydrochloric acid (HCl) in Methanol (B129727) (MeOH) | Mild acidic conditions | Regenerates the hydroxyl group |

Contextualizing 2-Fluoro-3-(methoxymethoxy)benzoic Acid within Current Research Paradigms in Organic Synthesis

This compound emerges as a specialized building block that strategically combines the key features discussed previously. It is a trifunctional molecule featuring:

A benzoic acid core, providing a handle for amide bond formation, esterification, or other carboxylic acid transformations.

A fluorine atom positioned ortho to the carboxylic acid and meta to the MOM-protected hydroxyl group. This substituent modulates the electronic nature of the aromatic ring and the acidity of the carboxyl group.

A methoxymethoxy-protected hydroxyl group , which masks a reactive phenol (B47542). This allows for selective reactions at the carboxylic acid position without interference from the hydroxyl group. The MOM group can be removed at a later synthetic stage to reveal the phenol for further functionalization, such as etherification or coupling reactions.

This particular arrangement of functional groups makes this compound a valuable intermediate for the synthesis of highly substituted aromatic compounds. Its utility lies not in its final application but in its potential as a precursor for more complex target molecules in fields like medicinal chemistry and materials science, where precise control over substitution patterns is essential for tuning molecular properties. While extensive studies on this specific compound are not widely published, its value is inferred from the well-established roles of its constituent parts. It represents a pre-functionalized scaffold, designed for efficient and regioselective elaboration into more intricate molecular architectures.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 137654-20-7 |

| Molecular Formula | C₉H₉FO₄ |

| Molecular Weight | 200.16 g/mol |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-3-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-5-14-7-4-2-3-6(8(7)10)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWXLNCBAABGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 3 Methoxymethoxy Benzoic Acid and Analogous Structures

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-fluoro-3-(methoxymethoxy)benzoic acid suggests that the primary disconnection would be at the bond between the aromatic ring and the carboxylic acid group. This leads to a key precursor, a lithiated derivative of 1-fluoro-2-(methoxymethoxy)benzene (B3346327). This strategy is predicated on the principle of directed ortho-metalation (DoM), a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca The methoxymethoxy (MOM) group, in this case, would serve as a directed metalation group (DMG), facilitating the deprotonation of the adjacent carbon atom by a strong base. uwindsor.ca

Precursors Bearing Fluoro and Protected Hydroxyl/Methoxy (B1213986) Substituents

The synthesis of the requisite precursor, 1-fluoro-2-(methoxymethoxy)benzene, would logically begin with 2-fluoro-3-methoxyphenol (B1439087). This compound can be prepared through various routes, often starting from commercially available fluorinated aromatics. One potential pathway involves the nitration of a suitable fluorophenol derivative, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to install the hydroxyl group.

The protection of the hydroxyl group as a methoxymethyl (MOM) ether is a standard procedure in organic synthesis. This is typically achieved by treating the phenol (B47542) with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

Strategies for Regioselective Introduction of the Carboxylic Acid Functionality

The introduction of the carboxylic acid group at the C2 position, ortho to the fluorine atom and the MOM-ether, can be accomplished with high regioselectivity using the directed ortho-metalation (DoM) strategy. wikipedia.orguwindsor.ca In this approach, the MOM-protected 2-fluoro-3-methoxyphenol is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The MOM group directs the deprotonation to the adjacent C2 position. The resulting aryllithium intermediate is then quenched with carbon dioxide (CO2), which can be introduced as a gas or in solid form (dry ice). Subsequent acidic workup protonates the carboxylate to yield the desired this compound.

Direct Synthetic Routes to this compound

A plausible direct synthetic route to the target compound is outlined below:

Synthesis of 2-Fluoro-3-methoxyphenol: This precursor can be synthesized from commercially available materials. For instance, starting from 3-fluoroanisole, a nitration reaction can introduce a nitro group, which can then be reduced to an amine. Subsequent diazotization and hydrolysis would yield 2-fluoro-3-methoxyphenol.

Protection of the Hydroxyl Group: The hydroxyl group of 2-fluoro-3-methoxyphenol is protected as a MOM ether using MOM-Cl and a suitable base like DIPEA in a solvent such as dichloromethane (B109758) (DCM).

Directed ortho-Metalation and Carboxylation: The resulting 1-fluoro-2-(methoxymethoxy)benzene is then subjected to directed ortho-metalation with an alkyllithium reagent at low temperature, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the directed ortho-metalation and carboxylation sequence is highly dependent on the reaction conditions. Key parameters to optimize include:

| Parameter | Considerations for Optimization |

| Base | The choice of organolithium base (n-BuLi, sec-BuLi, or tert-BuLi) can influence the rate and regioselectivity of the metalation. |

| Solvent | Ethereal solvents like THF or diethyl ether are typically used to solvate the organolithium reagent. The polarity of the solvent can affect the reaction rate. |

| Temperature | Low temperatures (typically -78 °C) are crucial to prevent side reactions and ensure the stability of the aryllithium intermediate. |

| Stoichiometry | A slight excess of the organolithium reagent is often used to ensure complete deprotonation. The amount of CO2 used for quenching should be in large excess. |

Careful control of these parameters is essential to maximize the yield of the desired product and minimize the formation of impurities.

Considerations for Scalability in Laboratory and Pilot-Scale Research

Scaling up the synthesis of this compound presents several challenges. The use of highly reactive and pyrophoric organolithium reagents requires specialized equipment and handling procedures. The need for cryogenic temperatures for the metalation step can be energy-intensive and difficult to manage on a larger scale. Furthermore, the purification of the final product to remove any unreacted starting material or byproducts may require chromatographic techniques, which can be less efficient for large quantities.

Preparation of Positional and Functional Isomers of Substituted Fluoro-Methoxymethoxy Benzoic Acids

The synthetic strategies described above can be adapted to prepare a variety of positional and functional isomers of fluoro-methoxymethoxy benzoic acids. For example, starting with different isomers of fluorophenol will lead to different positional isomers of the final product.

For instance, the synthesis of 4-fluoro-3-hydroxybenzoic acid can be achieved through the carboxylation of 4-fluorophenol, a process analogous to the Kolbe-Schmitt reaction. This precursor can then be protected to yield 4-fluoro-3-(methoxymethoxy)benzoic acid.

Similarly, a patent describes a method for preparing 2,3-difluoro-6-methoxybenzoic acid from 2,3-difluoro-6-methoxy-benzaldehyde through oxidation with hydrogen peroxide in the presence of potassium hydroxide. google.com

Another related compound, 4-fluoro-3-methoxybenzoic acid , can be synthesized from its corresponding methyl ester by hydrolysis with sodium hydroxide. chemicalbook.com

The synthesis of 2,4-difluoro-3-hydroxybenzoic acid has also been reported, starting from 3,4,5-trifluoronitrobenzene through a multi-step process involving methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis. google.com

Regioselectivity in Fluorination and Etherification Processes

The precise placement of the fluorine atom and the methoxymethoxy group is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. A plausible synthetic pathway starts from a readily available precursor, such as 3-hydroxybenzoic acid.

Fluorination: The introduction of a fluorine atom onto the aromatic ring can be achieved through electrophilic fluorination. In a molecule like 3-hydroxybenzoic acid, the hydroxyl (-OH) and carboxylic acid (-COOH) groups exert competing influences on incoming electrophiles. The hydroxyl group is a strongly activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group typically dominates, directing the electrophile to the positions ortho and para to it (positions 2, 4, and 6). Selective fluorination at the 2-position can be achieved by carefully choosing the fluorinating agent and reaction conditions, though mixtures of isomers may form. rsc.orgresearchgate.net Theoretical studies on electrophilic fluorination with reagents like Selectfluor™ indicate that the reaction proceeds through a single electron transfer (SET) mechanism, where an electron is transferred from the electron-rich aromatic ring to the fluorinating agent. rsc.orgresearchgate.net

Etherification: Following fluorination, the hydroxyl group of the resulting 2-fluoro-3-hydroxybenzoic acid is protected to prevent unwanted side reactions in subsequent steps. The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functions due to its stability in various conditions. nih.gov The formation of the MOM ether is an etherification reaction, typically achieved by reacting the hydroxyl group with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org This reaction proceeds via a Williamson ether synthesis-type mechanism, where the base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic chloromethyl methyl ether. Given that there is only one hydroxyl group, the regioselectivity of this step is straightforward.

Comparative Synthetic Strategies for Related Halogenated and Alkoxy-Substituted Benzoic Acid Derivatives

The synthesis of halogenated and alkoxy-substituted benzoic acids can be accomplished through various strategies, with the choice depending on the desired substitution pattern and the nature of the substituents.

One common strategy is electrophilic aromatic substitution on a substituted benzoic acid precursor. As discussed, the regiochemical outcome is controlled by the directing effects of the existing groups. britannica.com For instance, while fluorination can be achieved with electrophilic fluorine sources, bromination and chlorination are often performed with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), sometimes in the presence of a catalyst. google.comgoogle.com

Another powerful technique is directed ortho metalation (DoM) . In this approach, a directing group (such as the carboxylic acid itself, after deprotonation) directs the metalation (typically with a strong organolithium base) of the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a halogen or other functional groups with high regioselectivity. This method is particularly useful for synthesizing derivatives that are difficult to access via electrophilic substitution. researchgate.net

For alkoxy-substituted derivatives, the synthesis often involves the modification of a hydroxybenzoic acid precursor. This can involve direct alkylation or the use of protecting groups like the methoxymethyl (MOM) group. sphinxsai.com In cases where direct oxidation of a substituted toluene (B28343) is feasible, reagents like potassium permanganate (B83412) can be used to form the carboxylic acid moiety late in the synthesis. alfa-chemistry.com A method for preparing 2,3-difluoro-6-methoxybenzoic acid, for example, involves the oxidation of the corresponding benzaldehyde (B42025) with hydrogen peroxide. google.com

| Strategy | Description | Typical Reagents | Regiocontrol | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Direct introduction of a substituent onto the aromatic ring. | Selectfluor™, NBS, Cl₂, H₂SO₄/HNO₃ | Governed by existing substituent directing effects. Often yields mixtures. | britannica.comgoogle.com |

| Directed ortho Metalation (DoM) | Deprotonation at the position ortho to a directing group, followed by reaction with an electrophile. | n-BuLi, s-BuLi, LDA; followed by I₂, Br₂, etc. | Excellent regioselectivity for the ortho position. | researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of a leaving group (e.g., F, Cl) on a highly electron-deficient aromatic ring by a nucleophile (e.g., MeO⁻). | NaOCH₃, K₂CO₃ | Dependent on the position of the leaving group and activating groups. | researchgate.netresearchgate.net |

| Oxidation of Precursors | Oxidation of a methyl or aldehyde group on the ring to a carboxylic acid. | KMnO₄, H₂O₂, NaClO₂ | Applicable when the precursor with the desired substitution pattern is available. | alfa-chemistry.comgoogle.comnih.gov |

Chemical Derivatization from this compound

The presence of three distinct functional groups—carboxylic acid, fluoro, and methoxymethoxy—on the aromatic ring allows for a range of selective chemical transformations.

Transformations of the Carboxylic Acid Moiety (e.g., esterification, amidation, reduction)

The carboxylic acid group is a versatile functional handle for derivatization. msu.edu

Esterification: Esters can be readily formed through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. libretexts.org The reaction is an equilibrium process, and using the alcohol as a solvent can drive it towards the product. cutm.ac.in For example, reaction with methanol (B129727) would yield methyl 2-fluoro-3-(methoxymethoxy)benzoate.

Amidation: The formation of amides typically requires activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. libretexts.org A common method is to first convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride reacts readily with primary or secondary amines to form the corresponding amide. Alternatively, peptide coupling reagents can be used to directly form the amide bond from the carboxylic acid and an amine. numberanalytics.com

Reduction: The carboxylic acid can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction must be carried out under anhydrous conditions, and a subsequent aqueous workup protonates the intermediate alkoxide to yield the alcohol.

| Transformation | Product Type | Typical Reagents | Reference |

|---|---|---|---|

| Esterification | Ester | Alcohol (e.g., CH₃OH), H₂SO₄ (cat.) | libretexts.orgcutm.ac.in |

| Amidation | Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂) | libretexts.orgnumberanalytics.com |

| Reduction | Primary Alcohol | 1. LiAlH₄ 2. H₂O workup |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3 Methoxymethoxy Benzoic Acid Systems

Reactivity Profiles of the Benzoic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a range of reactions, serving as a cornerstone for the synthesis of various derivatives.

The carboxylic acid functionality of 2-fluoro-3-(methoxymethoxy)benzoic acid possesses both electrophilic and nucleophilic characteristics. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, a reactivity that is central to the formation of esters and amides. The hydroxyl group, on the other hand, can act as a nucleophile after deprotonation, or its oxygen can be protonated under acidic conditions, which activates the carbonyl group toward nucleophilic attack.

In a typical reaction, a nucleophile attacks the electrophilic carbonyl carbon. This is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. This mechanism is fundamental to many derivatization reactions of the carboxylic acid group.

Esterification and amidation are two of the most common and important reactions of carboxylic acids, including this compound. These transformations involve the conversion of the carboxylic acid into esters and amides, respectively, which are valuable intermediates in organic synthesis.

Esterification is typically achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via a Fischer-Speier esterification mechanism. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol. The use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) also facilitates ester formation under milder conditions.

Amidation follows a similar pattern, where the carboxylic acid is reacted with an amine. Due to the basicity of amines, they can react with the carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. Therefore, the reaction often requires heating or the use of coupling agents to proceed to the amide. Common coupling agents include carbodiimides (e.g., DCC, EDC) and other reagents like HATU or HOBt, which activate the carboxylic acid for nucleophilic attack by the amine.

The table below summarizes typical conditions for these reactions based on general procedures for substituted benzoic acids.

| Reaction Type | Reagents and Catalysts | Typical Conditions | Product |

| Esterification | Methanol (B129727), H₂SO₄ (cat.) | Reflux | Methyl 2-fluoro-3-(methoxymethoxy)benzoate |

| Esterification | Ethanol, DCC, DMAP | Room Temperature | Ethyl 2-fluoro-3-(methoxymethoxy)benzoate |

| Amidation | Benzylamine, EDC, HOBt | Room Temperature | N-Benzyl-2-fluoro-3-(methoxymethoxy)benzamide |

| Amidation | Ammonia, Heat | High Temperature | 2-Fluoro-3-(methoxymethoxy)benzamide |

Reactions Involving Aromatic Substituents and the Benzoic Ring

The substituents on the aromatic ring—the fluorine atom, the methoxymethoxy group, and the carboxylic acid—dictate the regioselectivity and feasibility of reactions occurring on the ring itself.

The fluorine atom at the C-2 position of the benzene (B151609) ring is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups. In the case of this compound, the carboxylic acid group is a deactivating group, which can facilitate nucleophilic attack, particularly from the ortho and para positions.

In analogous systems, such as 2-fluoronitrobenzene, the fluorine atom is readily displaced by a variety of nucleophiles. Research on unprotected ortho-fluoro benzoic acids has shown that the fluoro group can be displaced by strong nucleophiles like organolithium or Grignard reagents without the need for protecting the carboxyl group. wikipedia.org The reaction is believed to proceed through coordination of the organometallic reagent with the substrate, followed by an addition-elimination mechanism. wikipedia.org The presence of the methoxy (B1213986) group in similar compounds has been shown to be susceptible to substitution as well, indicating a competitive landscape for nucleophilic attack. wikipedia.org

| Nucleophile | Reagent System | Product of Substitution at Fluoro-Position |

| Amine | R-NH₂ | 2-(Alkyl/Arylamino)-3-(methoxymethoxy)benzoic acid |

| Alkoxide | R-O⁻ Na⁺ | 2-Alkoxy-3-(methoxymethoxy)benzoic acid |

| Organolithium | R-Li | 2-Alkyl/Aryl-3-(methoxymethoxy)benzoic acid |

The methoxymethoxy (MOM) group is a common protecting group for phenols and is known for its stability under a range of conditions. However, it can be selectively cleaved to reveal the underlying hydroxyl group. The cleavage of MOM ethers is typically achieved under acidic conditions. wikipedia.org

A variety of reagents can be employed for the deprotection of aromatic MOM ethers. Strong protic acids like hydrochloric acid or trifluoroacetic acid in a suitable solvent are effective. Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) in the presence of a base like 2,2′-bipyridyl can also be used for chemoselective transformations of aromatic methoxymethyl ethers. nih.gov Milder methods have also been developed to avoid harsh acidic conditions, which is particularly important when other acid-sensitive functional groups are present in the molecule. nih.gov For instance, a combination of ZnBr₂ and n-PrSH has been reported for the rapid and selective deprotection of MOM ethers.

| Reagent System | Conditions | Product |

| HCl (aq) | Mild heating | 2-Fluoro-3-hydroxybenzoic acid |

| Trifluoroacetic Acid (TFA) | Room Temperature | 2-Fluoro-3-hydroxybenzoic acid |

| TMSOTf, 2,2′-bipyridyl | 0 °C to Room Temp | 2-Fluoro-3-hydroxybenzoic acid |

| ZnBr₂, n-PrSH | Room Temperature | 2-Fluoro-3-hydroxybenzoic acid |

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene and its derivatives. The regiochemical outcome of such a reaction on a substituted benzene ring is determined by the electronic properties of the existing substituents. In this compound, there are three directing groups to consider:

-F (Fluoro group): This is an ortho, para-director, but it is deactivating due to its strong inductive electron-withdrawing effect.

-O-MOM (Methoxymethoxy group): This is an ortho, para-director and is strongly activating due to the lone pairs on the oxygen atom that can be donated to the ring via resonance.

-COOH (Carboxylic acid group): This is a meta-director and is deactivating due to its electron-withdrawing nature.

Considering the positions on the ring:

C-4: Para to the fluoro group and ortho to the methoxymethoxy group. This position is strongly activated.

C-5: Meta to the fluoro and carboxylic acid groups, and para to the methoxymethoxy group. This position is also strongly activated.

C-6: Ortho to the fluoro group and meta to the methoxymethoxy group. This position is less activated.

Therefore, electrophilic substitution is most likely to occur at the C-4 and C-5 positions, with the specific outcome depending on the nature of the electrophile and the reaction conditions.

| Substituent | Directing Effect | Activating/Deactivating |

| -F | Ortho, Para | Deactivating |

| -OCH₂OCH₃ | Ortho, Para | Activating |

| -COOH | Meta | Deactivating |

Applications in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct participation of this compound in such reactions is not extensively reported, analogous transformations with other benzoic acid derivatives, particularly through decarboxylative pathways, provide a framework for understanding its potential applications.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. semanticscholar.orgrsc.org Traditionally, this reaction involves the coupling of an organoboron reagent with an aryl halide or triflate. However, recent advancements have enabled the use of carboxylic acids as coupling partners via a decarboxylative approach. manchester.ac.ukrsc.orgthieme-connect.com In this context, this compound could potentially serve as an aryl source.

A plausible synthetic route would involve an in-situ decarboxylative halogenation of the benzoic acid to form an aryl iodide or bromide, which then undergoes a standard Suzuki-Miyaura coupling. manchester.ac.uk This two-step, one-pot process avoids the need for pre-functionalized starting materials. The reaction conditions for such a transformation would likely involve a palladium catalyst, a suitable ligand, a base, and an iodine or bromine source as the terminal oxidant. manchester.ac.uk

The electronic nature of the substituents on the benzoic acid ring plays a crucial role in the efficiency of decarboxylative couplings. The presence of an ortho-fluoro substituent in this compound is expected to influence the reaction's feasibility. While ortho-substituents have been shown to facilitate thermal decarboxylation in some systems, they can also present steric challenges. nih.gov Computational studies on related fluorinated benzoates in copper/palladium-catalyzed decarboxylative cross-couplings have indicated that the transmetalation step can have a comparably high energy barrier to decarboxylation. acs.org

Table 1: Representative Conditions for Decarboxylative Suzuki-Miyaura Coupling of Aromatic Carboxylic Acids

| Entry | Carboxylic Acid | Boronic Acid | Catalyst System | Base | Oxidant/Mediator | Solvent | Yield (%) |

| 1 | 4-Methoxybenzoic acid | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | I₂ | Dioxane/H₂O | 85 |

| 2 | 2-Nitrobenzoic acid | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ag₂CO₃ | DMF | 78 |

| 3 | Naphthoic acid | (E)-Styrylboronic acid | [Pd(N,N-dimethyl-β-alaninate)₂] | K₃PO₄ | I₂ | EtOH/H₂O | 92 |

This table presents generalized data from studies on analogous compounds to illustrate typical reaction conditions and is not based on experimental results for this compound.

The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, is a fundamental method for synthesizing arylalkynes and conjugated enynes. libretexts.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, a decarboxylative variant could potentially enable the use of this compound as the aryl partner. This would likely proceed through an initial conversion of the carboxylic acid to an aryl halide in situ, followed by the palladium- and copper-catalyzed coupling with a terminal alkyne. rsc.org

Alternatively, decarbonylative Sonogashira coupling, where an acyl derivative of the carboxylic acid is used, presents another synthetic avenue. rsc.orgmdpi.com In this approach, the carboxylic acid would first be converted to an acyl chloride or another activated form, which would then react with a terminal alkyne in the presence of a palladium catalyst, leading to the formation of an ynone after the extrusion of carbon monoxide.

The methoxymethoxy (MOM) protecting group on the hydroxyl function is generally stable under the neutral or basic conditions often employed in palladium-catalyzed cross-coupling reactions. However, its stability can be compromised under strongly acidic or certain Lewis acidic conditions, which might be relevant if such additives are required for catalyst activation or to promote decarboxylation. acs.orgacs.org The ortho-fluoro substituent, being electron-withdrawing, can influence the reactivity of the aromatic ring, potentially affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle. nih.govresearchgate.netmdpi.com

Table 2: Potential Palladium-Catalyzed Transformations for this compound Derivatives

| Transformation | Coupling Partner | Key Reagents | Potential Product |

| Decarboxylative Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base, Halogen source | Arylalkyne |

| Decarbonylative Sonogashira Coupling (from acyl chloride) | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Ynone |

| Decarboxylative Heck Coupling | Alkene | Pd catalyst, Base, Oxidant | Substituted Alkene |

| Decarboxylative C-N Coupling | Amine/Amide | Pd or Cu catalyst, Base, Oxidant | Arylamine/Arylamide |

This table outlines hypothetical applications based on established methodologies for other benzoic acid derivatives.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a transformation. For the potential cross-coupling reactions involving this compound, a combination of kinetic and spectroscopic studies on analogous systems provides valuable insights.

Kinetic studies, such as reaction rate analysis under varying concentrations of reactants, catalysts, and ligands, can help identify the rate-determining step of the catalytic cycle. acs.orgnih.gov For instance, in palladium-catalyzed formylation of aryl bromides, kinetic analysis has been used to suggest that a combination of migratory insertion and dihydrogen activation is likely involved in the turnover-limiting sequence. acs.orgnih.gov Similar studies on the decarboxylative coupling of a fluorinated benzoic acid could reveal whether the C-F bond activation, decarboxylation, or the transmetalation step is rate-limiting. acs.org

Spectroscopic techniques are invaluable for identifying and characterizing reaction intermediates. In situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the progress of a reaction and detect transient species. libretexts.org For example, multinuclear NMR has been used to identify transient palladium intermediates in homogeneous Sonogashira reactions. libretexts.org In the context of this compound, ¹⁹F NMR would be a particularly powerful tool to probe changes in the electronic environment of the fluorine atom throughout the reaction, providing information on steps involving oxidative addition or other transformations at the C-F or adjacent C-COOH bond.

Computational methods, such as Density Functional Theory (DFT) calculations, complement experimental studies by providing detailed energetic profiles of the reaction pathway. acs.org DFT studies on the decarboxylative cross-coupling of fluorobenzoates have shown that the ortho-fluoro substituent can influence the energy barriers of both the decarboxylation and transmetalation steps. acs.org Such calculations for this compound could predict the most likely reaction pathway and guide the rational design of more efficient catalyst systems. The calculations could also elucidate the role of the methoxymethoxy group, determining if it has any non-covalent interactions with the metal center that might influence the reaction stereochemistry or rate.

Table 3: Methods for Mechanistic Elucidation and Their Potential Application to this compound Systems

| Method | Information Gained | Potential Application |

| Kinetic Analysis | Rate law, reaction order, activation parameters | Determine the rate-determining step (e.g., decarboxylation vs. transmetalation). |

| ¹H, ¹³C, ³¹P NMR Spectroscopy | Structural information of reactants, products, and stable intermediates | Monitor reaction progress and characterize catalyst resting states. |

| ¹⁹F NMR Spectroscopy | Probing the electronic environment of the fluorine atom | Investigate C-F bond activation or electronic changes at the aromatic ring. |

| In situ IR Spectroscopy | Monitoring changes in functional groups (e.g., C=O) | Track the conversion of the carboxylic acid and formation of intermediates. |

| Mass Spectrometry (e.g., ESI-MS) | Identification of intermediates and products | Detect and characterize transient organometallic species. |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries | Model the reaction pathway and predict the influence of substituents. |

This table summarizes common techniques and their hypothetical application to the title compound, as direct studies are not available.

Computational Chemistry and Theoretical Characterization of Fluoro Methoxymethoxy Benzoic Acid Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) for Ground State Properties and Vibrational Frequencies

No specific DFT studies on 2-fluoro-3-(methoxymethoxy)benzoic acid detailing its ground state properties (e.g., bond lengths, bond angles, dihedral angles) and calculated vibrational frequencies are available in the reviewed literature.

Ab Initio Methods for Accurate Energy and Property Predictions

There are no published Ab Initio calculations for this compound that would provide highly accurate predictions of its energy and other molecular properties.

Prediction and Interpretation of Spectroscopic Parameters

Computational Simulation of NMR (¹H, ¹⁹F, ¹³C), IR, and Raman Spectra

Computational simulations of the NMR, IR, and Raman spectra for this compound have not been reported. Such simulations are crucial for the theoretical prediction of spectroscopic signatures.

Comparative Analysis of Calculated and Experimental Spectroscopic Data for Structural Validation

A comparative analysis between calculated and experimental spectroscopic data is a standard procedure for validating the computed structures of molecules. However, due to the lack of both computational and detailed experimental spectroscopic studies for this compound, this analysis cannot be performed.

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis, including the mapping of potential energy surfaces to identify stable conformers and transition states of this compound, has not been documented in scientific literature.

Investigation of Rotational Barriers and Preferred Conformations of the Substituents

The conformational landscape of substituted benzoic acids is primarily determined by the rotational barriers around the single bonds connecting the substituents to the benzene (B151609) ring. For a molecule like this compound, the key torsional angles would be associated with the carboxylic acid group and the methoxymethoxy group.

In related fluorinated benzoic acids, the orientation of the carboxylic acid group is a critical factor. For instance, density functional theory (DFT) calculations on 2-fluorobenzoic acid have identified four conformers: two lower-energy conformers where the carboxylic acid group is in a cis configuration (O=C-O-H dihedral angle of 0°) and two higher-energy trans conformers. nih.gov The energy differences and rotational barriers between these conformers are influenced by intramolecular interactions.

Similarly, a study on 2-fluoro-4-hydroxy benzoic acid identified eight different conformers based on the orientation of the hydroxyl and carboxylic acid groups. mdpi.com The rotation of the carboxylic acid group has a significant energy barrier, which can be in the range of 40–50 kJ mol⁻¹. mdpi.com The preferred conformations are those that maximize stabilizing intramolecular interactions and minimize steric hindrance.

For the methoxymethoxy group in this compound, rotation around the C-O and O-C bonds would lead to various conformational isomers. The preferred conformation would likely be one that minimizes steric clashes with the adjacent fluoro and carboxylic acid groups.

Table 1: Representative Rotational Barriers in Substituted Benzoic Acids

| Compound | Rotational Group | Barrier Height (kJ mol⁻¹) | Reference |

| 2-Fluoro-4-hydroxy benzoic acid | Carboxylic acid | ~40-50 | mdpi.com |

| 2-Fluoro-4-hydroxy benzoic acid | 4-OH group | ~20 | mdpi.com |

This table presents data for a structurally similar compound to illustrate the typical energy barriers for substituent rotation.

Role of Intramolecular Interactions (e.g., C-F…O hydrogen bonding, steric effects)

Intramolecular interactions play a crucial role in determining the stability of different conformers. In fluorinated benzoic acids, the potential for intramolecular hydrogen bonding is a key consideration. For example, in 2-fluorobenzoic acid, a stabilizing O-H···F intramolecular hydrogen bond is observed in one of the conformers, significantly impacting its relative energy. nih.gov In contrast, repulsive interactions, such as O-H···H, can destabilize other conformations. nih.gov

In the case of this compound, several intramolecular interactions would be at play:

Hydrogen Bonding: An intramolecular hydrogen bond could form between the hydrogen of the carboxylic acid group and the fluorine atom (O-H···F) or one of the oxygen atoms of the methoxymethoxy group (O-H···O). The relative strength of these interactions would influence the preferred orientation of the carboxylic acid group.

Molecular Orbital Theory and Reactivity Descriptors

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.netnih.gov

In computational studies of similar substituted benzoic acids, such as 4-bromo-3-(methoxymethoxy)benzoic acid, the HOMO and LUMO distributions are analyzed to predict reactive sites. researchgate.net For this compound, it can be anticipated that the HOMO would be localized primarily on the benzene ring and the oxygen atoms of the methoxymethoxy and carboxylic acid groups, as these are electron-rich regions. The LUMO would likely be distributed over the carboxylic acid group and the benzene ring, indicating these as potential sites for nucleophilic attack.

The energies of these frontier orbitals are crucial for calculating various reactivity descriptors.

Prediction of Chemical Reactivity using Global and Local Reactivity Descriptors (e.g., electrophilicity index, hardness, Fukui functions)

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2

Electronegativity (χ): The power of an atom to attract electrons. χ = (I + A) / 2

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. ω = χ² / (2η)

A study on 4-bromo-3-(methoxymethoxy)benzoic acid calculated these parameters to predict its reactivity. researchgate.net Such calculations for this compound would allow for a quantitative assessment of its reactivity profile.

Table 2: Conceptual DFT Reactivity Descriptors

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon adding an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Local reactivity descriptors, such as Fukui functions , are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are derived from changes in electron density and provide a more detailed picture of reactivity at the atomic level.

Solvent Effects Modeling in Computational Studies (e.g., PCM, COSMO-RS)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvent effects.

Polarizable Continuum Models (PCM): This is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The PCM model has been used to study the influence of solvents on the reactivity parameters of 4-bromo-3-(methoxymethoxy)benzoic acid, showing that solvation can alter the values of reactivity descriptors. researchgate.net

Conductor-like Screening Model for Real Solvents (COSMO-RS): This is another powerful method for predicting the thermodynamic properties of fluids and solutions. It combines quantum chemical calculations (COSMO) with statistical thermodynamics to predict properties in different solvents without the need for extensive experimental data.

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Aromatic and Heterocyclic Chemical Scaffolds

The substituted benzoic acid framework is a cornerstone in the synthesis of a wide array of complex chemical structures. 2-fluoro-3-(methoxymethoxy)benzoic acid serves as a valuable synthon for building intricate aromatic and heterocyclic systems due to its pre-installed functional groups that guide synthetic transformations.

The carboxylic acid group is a primary site for elaboration. It can be converted into an acyl chloride, ester, or amide, facilitating the attachment of the benzoic acid core to other molecular fragments through reactions like Friedel-Crafts acylation, esterification, or amide bond formation. ossila.com These reactions are fundamental in creating larger, multi-ring systems.

Furthermore, the strategic placement of the fluorine and protected hydroxyl group allows for directed ortho-metalation (DoM). In this process, a strong base can selectively remove a proton from the position adjacent to a directing group. The resulting organometallic intermediate can then react with various electrophiles, allowing for precise functionalization of the aromatic ring. This control over substitution patterns is critical for the regioselective synthesis of complex aromatic compounds that would be difficult to achieve through standard electrophilic aromatic substitution.

In heterocyclic synthesis, 2-acylbenzoic acids, which can be derived from compounds like this compound, are versatile precursors for structures such as phthalides, isochromanones, isoindolines, and phthalazinones. researchgate.net For instance, the carboxylic acid can participate in intramolecular cyclization reactions with a neighboring group to form a new heterocyclic ring fused to the original benzene (B151609) ring. The fluorine atom and the hydroxyl group (once deprotected) can further modulate the properties of the final heterocyclic scaffold or serve as attachment points for additional complexity.

Precursor for Specialized Chemical Entities in Research and Development

Fluorinated benzoic acids are important intermediates in the synthesis of a variety of specialized chemicals, particularly active pharmaceutical ingredients (APIs). ossila.cominnospk.com The inclusion of fluorine can enhance a molecule's binding affinity to biological targets, improve its metabolic stability by blocking sites of oxidation, and increase its lipophilicity, which affects absorption and distribution in the body. ossila.com

As a precursor, this compound offers a pathway to novel therapeutic agents. For example, substituted benzoic acids are core components of anti-inflammatory drugs, anticancer agents, and inhibitors of specific enzymes. innospk.comnih.gov The synthesis of such molecules often involves coupling the benzoic acid core to other complex fragments. The use of the MOM-protected form allows chemists to perform reactions that might otherwise be compromised by a free hydroxyl group, such as those requiring strong bases or organometallic reagents. After the main scaffold is assembled, the MOM group can be removed to yield the final, biologically active compound.

This building block is also relevant in the development of materials science. For instance, substituted benzoic acids are used to create liquid crystals, polymers, and metal-organic frameworks (MOFs). The specific substitution pattern on the aromatic ring influences the packing of molecules in the solid state and the resulting material properties.

Strategies for Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to create collections of structurally diverse small molecules. nih.gov The goal is to efficiently explore a wide range of chemical space to identify novel biological probes or drug leads. Combinatorial chemistry employs similar principles to generate large libraries of related compounds for high-throughput screening. iipseries.org

This compound is an excellent scaffold for DOS and combinatorial library generation because it possesses three distinct points of modification:

The Carboxylic Acid: This group can be reacted with a diverse library of alcohols or amines to generate a large set of esters or amides.

The Protected Hydroxyl Group: After removal of the MOM protecting group, the resulting phenol (B47542) can be reacted with a different set of building blocks, such as alkyl halides or acyl chlorides, to create a library of ethers or esters.

The Aromatic Ring: The fluorine atom and other substituents can direct further functionalization of the ring itself, adding another layer of diversity.

By systematically varying the chemical inputs at each of these positions, a single core structure can give rise to thousands of unique compounds. nih.gov For example, a solid-phase synthesis approach could be employed where the benzoic acid is anchored to a resin, allowing for sequential reactions and easy purification of the library members. nih.gov Such libraries are invaluable for screening against biological targets to identify new classes of active molecules. The use of a substituted benzoic acid core provides a rigid scaffold that presents the appended functional groups in defined spatial orientations, which is crucial for molecular recognition by proteins and other biological macromolecules. rasayanjournal.co.in

Utilization in the Design of Ligands for Asymmetric Catalysis and Organometallic Transformations

In the field of catalysis, ligands play a critical role in controlling the reactivity and selectivity of metal catalysts. Benzoic acid derivatives are frequently used as components of ligands for a variety of organometallic transformations. researchgate.netnih.gov They can coordinate to metal centers through the carboxylate group, acting as anionic ligands.

This compound can be incorporated into more complex ligand structures designed for asymmetric catalysis. In this field, chiral ligands are used to transfer stereochemical information to a reaction, leading to the preferential formation of one enantiomer of a product over the other. While the parent benzoic acid is achiral, it can be attached to a chiral backbone. The electronic and steric properties of the substituents on the benzoic acid ring—in this case, the fluorine atom and the MOM-protected hydroxyl group—can fine-tune the environment around the metal center, influencing the enantioselectivity of the catalyzed reaction.

The presence of multiple coordination sites (the carboxylate oxygen atoms and potentially the oxygen of the deprotected hydroxyl group) allows for the formation of stable chelate complexes with metal ions. mdpi.com These complexes themselves can have interesting properties and applications, from luminescent materials to catalysts. The fluorine substituent can also enhance the stability and modify the Lewis acidity of the metal center, further influencing its catalytic activity. The ability to deprotect the hydroxyl group post-synthesis offers a route to ligands that can switch their coordination mode or electronic properties in response to a stimulus, an area of growing interest in advanced catalyst design.

Structure Activity Relationship Sar Studies of Analogous Compounds in Research

Systematic Modification of the Benzoic Acid Scaffold to Explore Substituent Effects on Research-Level Biological Interactions

The benzoic acid scaffold is a versatile template for chemical modification. The position (ortho, meta, para) and nature (electron-withdrawing or electron-donating) of substituents on the phenyl ring can profoundly alter the molecule's physicochemical properties and, consequently, its biological interactions.

Inductive and Resonance Effects : Substituents transmit electronic effects through the π system of the benzene (B151609) ring. nih.gov Electron-withdrawing groups, such as halogens (e.g., fluorine) or nitro groups, increase the acidity of the carboxylic acid by stabilizing the resulting benzoate anion. libretexts.org Conversely, electron-donating groups, like alkyl or alkoxy groups, tend to decrease acidity. libretexts.org Studies on substituted benzoic acids show that for electron-withdrawing substituents, acidity generally increases in the order of ortho < meta < para, while for electron-releasing groups, the trend is often ortho > meta > para. nih.govresearchgate.net These electronic modifications influence the ability of the carboxylate group to form hydrogen bonds and electrostatic interactions, which are often critical for binding to biological targets. nih.gov

The Ortho-Effect : A notable phenomenon is the "ortho-effect," where almost any substituent at the ortho-position (the position adjacent to the carboxylic acid) increases the acid strength of a benzoic acid. libretexts.org This is attributed to a combination of steric and electronic factors, where the ortho-substituent can force the carboxylic acid group to twist out of the plane of the benzene ring, altering its resonance stabilization and interaction with the surrounding environment. researchgate.net

Lipophilicity and Permeability : Modifications to the scaffold also modulate the molecule's lipophilicity (its affinity for fatty environments). Adding hydrophobic groups can enhance passage through biological membranes, while adding polar groups can improve aqueous solubility. The strategic placement of substituents allows for the fine-tuning of these properties to optimize a compound's behavior in biological assays.

Systematic synthesis of analog libraries, where substituents are varied at different positions on the benzoic acid ring, allows researchers to build a comprehensive understanding of these effects. For instance, a series of 2-(benzylsulfinyl)benzoic acid analogs were synthesized to probe the importance of hydrophobic interactions and hydrogen-bonding profiles by modifying various parts of the scaffold. tandfonline.com

Influence of Fluoro and Alkoxy Substituents on Molecular Recognition and Binding Affinity (in vitro, non-human contexts)

The specific substituents of interest, fluoro and alkoxy groups, are frequently used in medicinal chemistry to modulate a molecule's properties for enhanced biological activity.

Fluorine Substituents : The fluorine atom has unique properties that make it a valuable tool in drug design. Its small size means it can often replace a hydrogen atom without causing significant steric hindrance. However, its high electronegativity is a key feature. nih.gov This property can alter the local electronic environment of the molecule, influence the acidity (pKa) of nearby functional groups, and create favorable electrostatic interactions with protein targets. nih.gov Fluorine can participate in non-covalent interactions, such as hydrogen bonds (with the C-F bond acting as a weak acceptor) and dipole-dipole interactions, which can contribute to binding affinity. researchgate.net Furthermore, replacing hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing a compound's stability in biological systems. Studies have shown that the selectivity of a molecule for its target can rely on the molecular recognition of fluorine in both the formation and breakdown of enzyme-substrate intermediates. nih.gov

Alkoxy Substituents : Alkoxy groups (like methoxy (B1213986) or the methoxymethoxy group) can influence molecular recognition in several ways. They can act as hydrogen bond acceptors through the oxygen atom, forming crucial interactions within a binding pocket. Their presence also impacts the molecule's lipophilicity and conformation. Depending on its size and location, an alkoxy group can introduce steric bulk that may either promote a favorable binding conformation or hinder interaction with the target. The methoxymethoxy group, specifically, offers a more complex and potentially flexible side chain compared to a simple methoxy group, which could allow for different interactions within a binding site.

The combined effect of having both a fluoro and an alkoxy substituent, as in 2-fluoro-3-(methoxymethoxy)benzoic acid, provides a complex interplay of electronic, steric, and lipophilic properties that can be explored through SAR studies.

Insights from In Vitro Enzyme Inhibition Studies (e.g., FtsZ allosteric inhibition, xCT antiporter inhibition)

FtsZ Allosteric Inhibition : The bacterial cell division protein FtsZ is a key target for the development of new antibacterial agents. nih.gov Certain benzamide derivatives, which are structurally related to benzoic acids, are known to act as allosteric inhibitors of FtsZ. mdpi.com SAR studies on these inhibitors have provided significant insights. For example, a comparison between 3-methoxybenzamide (3-MBA) and its fluorinated analog, 2,6-difluoro-3-methoxybenzamide (DFMBA), revealed that the fluorine atoms were crucial for enhanced activity. researchgate.net Computational studies suggest that the fluorine atoms are responsible for a non-planar conformation that is more favorable for binding to the allosteric pocket of FtsZ. researchgate.net Specifically, the fluorine atoms engage in strong hydrophobic interactions with key amino acid residues in the binding site, highlighting the importance of this substituent for molecular recognition and inhibitory potency. researchgate.net The development of FtsZ inhibitors often involves exploring various substitutions on the benzamide ring to optimize activity against different bacterial species, including drug-resistant strains like MRSA. mdpi.comnih.gov

| Compound | Target | Key Structural Feature | Activity/Finding |

| PC190723 | S. aureus FtsZ (SaFtsZ) | Benzamide derivative | Inhibits GTPase activity (IC50 = 0.15 µM) and growth of MRSA strains. mdpi.com |

| 2,6-difluoro-3-methoxybenzamide (DFMBA) | FtsZ | 2,6-difluoro substitution | Fluorine atoms induce a non-planar conformation favorable for binding and engage in strong hydrophobic interactions within the allosteric pocket. researchgate.net |

| 3-methoxybenzamide (3-MBA) | FtsZ | Non-fluorinated analog of DFMBA | Serves as a less potent comparator, demonstrating the positive effect of fluorination on activity. researchgate.net |

xCT Antiporter Inhibition : The cystine/glutamate antiporter, system xc- (of which xCT is a key component), is involved in maintaining cellular redox balance and is a target in cancer research. researchgate.netmdpi.com The drug sulfasalazine is a known inhibitor of xCT. frontiersin.org Starting from this compound, SAR-assisted design has led to the development of novel inhibitors based on a styryl hydroxy-benzoic acid scaffold. researchgate.net Research in this area has shown that modifications to the benzoic acid portion of these molecules are critical for their ability to inhibit cystine uptake and deplete intracellular glutathione levels in cancer cell lines. researchgate.netfrontiersin.org The optimization of potency against the xCT antiporter is guided by SAR analyses that explore different substitution patterns on the benzoic acid ring to enhance inhibitory activity while minimizing toxicity. frontiersin.org

Receptor Binding Profiling in Cellular or Membrane Systems (non-human, research models)

The binding affinity of substituted benzoic acids to proteins can be quantified using various in vitro techniques. For example, the binding of a series of 24 substituted benzoic acid anions to bovine serum albumin (BSA) was studied using spectrofluorimetric titration. nih.gov This research found a clear relationship between the ligand's structure and its affinity for the protein. The binding constants for meta- and para-substituted acids showed a good correlation with the Hammett constants of the substituents, which are a measure of their electronic effects. nih.gov This demonstrates that the electron-density distribution in the aromatic ring, as modulated by substituents, has a crucial influence on protein affinity. nih.gov

In other research contexts, novel benzoic acid derivatives have been synthesized and evaluated for their ability to bind to specific cellular targets. For instance, certain derivatives were examined for their capacity to compete with retinoic acid for binding to cellular retinoic acid binding protein, demonstrating that structural similarity can lead to direct competition for receptor binding sites. nih.gov Such studies are essential for establishing the SAR of a compound series and understanding how specific structural modifications, including the introduction of fluoro and alkoxy groups, affect molecular recognition at the receptor level.

Computational Approaches to Pharmacophore Development and Molecular Docking (Theoretical Investigations)

Computational chemistry has become an indispensable tool in drug discovery, allowing for the rational design of new compounds and the interpretation of experimental SAR data. beilstein-journals.org

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. beilstein-journals.org For analogs of this compound, docking studies can be used to visualize how different substituents on the benzoic acid ring interact with amino acid residues in a binding pocket. For example, docking studies on FtsZ inhibitors have revealed how fluorine atoms on a benzamide ring form specific hydrophobic interactions that enhance binding affinity. researchgate.net Similarly, docking analyses of various benzoic acid derivatives against targets like the SARS-CoV-2 main protease have been used to predict binding affinity and guide the selection of promising candidates for further testing. nih.govresearchgate.net Scoring functions are used to rank the docked poses, providing an estimate of the binding affinity. beilstein-journals.org

Pharmacophore Modeling : A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. pharmacophorejournal.com By analyzing a set of active compounds, computational software can identify a common pharmacophore hypothesis. pharmacophorejournal.com This model can then be used to virtually screen large databases of compounds to find new molecules that fit the model and are therefore likely to be active. For a series of benzoic acid analogs, a pharmacophore model would define the optimal spatial arrangement of the carboxylic acid group and other key substituents required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), these models can predict the activity of new, unsynthesized analogs. QSAR models developed for substituted benzoic acids binding to albumin have shown that theoretical descriptors can satisfactorily describe the experimentally observed binding constants. nih.gov

These computational methods provide deep structural insights that complement experimental work, helping to explain observed SAR trends and guiding the design of more potent and selective molecules. nih.gov

Bioisosteric Replacements of the Carboxylic Acid Functionality and Their Impact on Molecular Properties

While the carboxylic acid group is often a key part of a pharmacophore due to its ability to form strong hydrogen bonds and electrostatic interactions, it can also present challenges, such as metabolic instability or limited ability to cross biological membranes. nih.govresearchgate.net A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can produce a broadly similar biological effect. nih.gov

The goal of this replacement is to maintain the desired biological activity while improving other properties of the molecule. acs.org The impact of such a replacement on molecular properties can be significant:

Acidity (pKa) : Carboxylic acids typically have a pKa in the range of 3-5. Different bioisosteres have different acidities. For example, hydroxamic acids are less acidic (pKa ~8-9), while tetrazoles have a pKa similar to that of carboxylic acids. nih.gov This change in acidity affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and interactions with the biological target.

Binding Interactions : A successful bioisostere should mimic the key interactions of the carboxylic acid group. For instance, the tetrazole ring is a well-known carboxylic acid bioisostere because its nitrogen atoms can act as hydrogen bond acceptors, similar to the oxygen atoms of a carboxylate. nih.gov Neutral bioisosteres may rely on different interactions, such as cation-π interactions, to engage with the target protein. hyphadiscovery.comnih.gov

Metabolism : A primary reason for using bioisosteres is to avoid metabolic pathways associated with carboxylic acids, such as the formation of reactive acyl glucuronides. hyphadiscovery.com Replacing the carboxylic acid can introduce a functional group that is metabolized differently, potentially reducing toxicity risks. nih.gov

| Bioisostere | Typical pKa | Key Features | Potential Impact |

| Tetrazole | ~4.5 - 5.0 | Planar, aromatic ring. Can act as H-bond acceptor. | Similar acidity to carboxylic acid; avoids acyl glucuronide formation. hyphadiscovery.com |

| Acyl Sulfonamide | Varies | Non-planar; strong H-bond donor/acceptor. | Can alter binding geometry and physicochemical properties. nih.gov |

| Hydroxamic Acid | ~8.0 - 9.0 | Moderately acidic; strong metal-chelating properties. nih.gov | Less acidic at physiological pH; can introduce new binding interactions. nih.gov |

| Phosphonic Acid | Biphasic (~2-3, ~7-8) | More polar than carboxylic acid; tetrahedral geometry. nih.gov | Lowers logP; can alter binding mode and intrinsic activity. nih.gov |

The choice of a suitable bioisostere is not always predictable and requires careful consideration of the specific biological target and desired molecular properties. nih.gov A systematic study of various isosteres on a common scaffold can provide a rational basis for making design decisions. acs.org

Bioanalytical and Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Purification and Characterization

Chromatography is a cornerstone for the purification and analytical assessment of "2-fluoro-3-(methoxymethoxy)benzoic acid". The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) is dictated by the compound's inherent properties and the specific analytical objective.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the principal technique for evaluating the purity of "this compound" and for its preparative isolation. While specific methods for this compound are not extensively detailed in published literature, established protocols for analogous fluorinated aromatic carboxylic acids provide a framework for method development. tandfonline.comtandfonline.com A typical RP-HPLC method would employ a C18 stationary phase, which separates compounds based on hydrophobicity. sigmaaldrich.com

The mobile phase generally consists of a mixture of an aqueous component, often with an acidic modifier like formic or trifluoroacetic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). vu.edu.aunih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of the compound while also separating it from both more polar and less polar impurities. Detection is commonly achieved using a UV detector, as the aromatic ring of the molecule absorbs light in the UV spectrum. tandfonline.com For higher specificity and sensitivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). vu.edu.au

Table 1: Representative HPLC Parameters for Purity Analysis of "this compound"

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but typical set of starting conditions for the HPLC analysis of "this compound", derived from methods for similar aromatic acids.

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, "this compound" is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid group. Therefore, a derivatization step is necessary to convert the carboxylic acid into a less polar, more volatile ester or silyl (B83357) ester. jfda-online.com

Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents such as methyl iodide or diazomethane. nih.gov The choice of derivatization reagent depends on the desired volatility and the stability of the resulting derivative. The methoxymethoxy (MOM) protecting group can be sensitive to acidic conditions, which should be a consideration during method development for derivatization.

Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The separated components are then introduced into a mass spectrometer, which provides detailed structural information based on the fragmentation pattern of the ionized molecule, allowing for definitive identification and quantification. researchgate.net

Table 2: Illustrative GC-MS Analysis Parameters for Derivatized "this compound"

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 m/z |

This table outlines a plausible GC-MS method for the analysis of the trimethylsilyl (B98337) derivative of the target compound, based on general procedures for acidic analytes.

Quantitative Analysis of "this compound" in Research Matrices

The quantification of "this compound" in complex biological matrices, such as plasma, serum, or tissue homogenates, is crucial for pharmacokinetic and metabolic studies. washington.edu LC-MS/MS (liquid chromatography-tandem mass spectrometry) is the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. nih.gov

Sample preparation is a critical first step and typically involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. nih.gov For lower concentrations, more extensive cleanup and concentration steps like liquid-liquid extraction or solid-phase extraction (SPE) may be required.

The chromatographic separation is often performed using ultra-high-performance liquid chromatography (UHPLC) for faster analysis times and better resolution. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity, minimizing interference from other components in the matrix. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision.

Table 3: Representative UHPLC-MS/MS Parameters for Quantification in Plasma

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile (3:1, v/v) |

| UHPLC Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MRM Transition | To be determined empirically (e.g., [M-H]⁻ → specific fragment ion) |

| Internal Standard | Stable isotope-labeled "this compound" |

This table provides a representative set of conditions for a bioanalytical method, which would require specific optimization for the target analyte.

Radiochemical Synthesis and Tracer Studies for Mechanistic Investigations (e.g., ¹¹C-labeling)

To investigate the in vivo distribution, binding, and mechanism of action of "this compound," tracer studies using a radiolabeled version of the compound are invaluable. Carbon-11 (¹¹C), a positron-emitting radionuclide with a half-life of 20.4 minutes, is a common choice for positron emission tomography (PET) imaging studies. nih.gov

The radiosynthesis of [¹¹C]"this compound" would likely involve the introduction of the ¹¹C label at the carboxylic acid position. A common strategy is the ¹¹C-carboxylation of a suitable precursor. This can be achieved by reacting an organometallic precursor, such as an organolithium or Grignard reagent derived from the corresponding bromo- or iodo-analogue of the molecule, with [¹¹C]carbon dioxide ([¹¹C]CO₂) produced from a cyclotron. nih.govuni-mainz.de Alternatively, palladium-catalyzed carbonylation reactions using [¹¹C]carbon monoxide ([¹¹C]CO) are also powerful methods for labeling carboxylic acids. nih.gov

Due to the short half-life of ¹¹C, the synthesis must be rapid and efficient, typically completed within two to three half-lives. The final radiolabeled product must be purified, often by preparative HPLC, to ensure high radiochemical purity before it can be used in tracer studies. nih.gov These studies can provide critical information on the drug's pharmacokinetics and target engagement in living systems.

Table 4: Potential Radiosynthesis Route for [¹¹C]"this compound"

| Step | Description |

|---|---|

| 1. Precursor Synthesis | Synthesis of a suitable precursor, such as 1-bromo-2-fluoro-3-(methoxymethoxy)benzene. |